4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound notable for its unique structural features, which include both pyrrolo and triazole moieties. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C11H11N5O, and it has a molecular weight of 229.24 g/mol. Typically, it is available with a purity of around 95% for research applications.
4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine falls under the category of indole derivatives. Indole derivatives are known for their significant roles in cell biology and pharmacology, making them valuable in drug discovery and development.
The synthesis of 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. A common approach includes:
These methods may vary based on specific reaction conditions and the desired yield of the final product .
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of reactions and confirm the structure of intermediates and final products .
The molecular structure of 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine can be represented as follows:
This structure indicates a fused ring system that contributes to its biological activity.
The compound's physical properties include a melting point that can vary based on purity but is generally expected to be within a specific range indicative of crystalline solid behavior. Spectroscopic data such as infrared (IR) and NMR spectra provide insights into functional groups present within the molecule.
The compound may participate in various chemical reactions typical for heterocycles:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
Understanding the reactivity patterns requires knowledge of the electronic effects imparted by substituents on the heterocyclic rings. Computational chemistry methods may also be employed to predict reactivity and stability under various conditions.
The mechanism by which 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine exerts its biological effects is likely related to its interaction with specific biological targets within cells.
Indole derivatives often interact with receptors or enzymes involved in signaling pathways critical for cell proliferation and survival. This interaction can lead to alterations in gene expression or enzyme activity that contribute to therapeutic effects.
Research indicates that compounds with similar structures exhibit antiviral and anticancer activities by modulating pathways associated with cell growth and apoptosis .
The compound is typically characterized as a solid at room temperature with a defined melting point range. Its solubility profile may vary based on solvent polarity.
Chemical properties include stability under standard laboratory conditions and reactivity towards electrophiles or nucleophiles due to its heterocyclic nature. The presence of functional groups such as methoxy enhances its solubility in organic solvents.
Relevant analytical techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are utilized to assess purity and identify degradation products during storage or reaction processes .
4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine holds potential applications in:
The ongoing exploration into its biological properties may lead to novel therapeutic agents that leverage its unique structural characteristics for improved efficacy against various diseases .
The construction of the 1H-pyrrolo[2,3-c]pyridine scaffold necessitates carefully orchestrated multi-step sequences, typically commencing from halogenated pyridine precursors. A prevalent industrial-scale route involves the directed metalation of 4-chloro-3-iodopyridine followed by regioselective formylation, yielding a key aldehyde intermediate. Subsequent Vilsmeier-Haack formylation or Reissert-type reactions establish the fused pyrrole ring system. Research demonstrates that Grignard-mediated cyclization represents a critical advancement, where treatment of halogenated intermediates with isopropylmagnesium chloride generates nucleophilic species capable of intramolecular attack on adjacent nitrile groups, forming the bicyclic core with high fidelity [3]. One patented large-scale process (≥1 kg) employs 2-methyltetrahydrofuran as the reaction solvent at cryogenic temperatures (-25°C to -10°C), achieving the pyrrolopyridine skeleton in yields exceeding 76% after quenching and purification. Protecting group strategies, particularly nitrogen shielding with SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butoxycarbonyl) groups, prove essential to prevent unwanted side reactions during ring formation [5] [8].
Table 1: Key Synthetic Intermediates for Core Assembly
Intermediate | Function | Typical Yield (%) | Critical Reaction Parameters |
---|---|---|---|
4-Chloro-3-iodopyridine | Halogenation substrate | 85–92 | Temperature control (0–5°C) |
4-Chloro-3-formylpyridine | Electrophilic cyclization precursor | 78–85 | Vilsmeier-Haack conditions |
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | Methoxylated core | 70–76 | Copper-catalyzed methoxylation |
SEM-protected bromopyrrolopyridine | N1-protected derivative | 90–94 | Anhydrous DMF, 60°C |
Achieving selective N1-triazole attachment at the C7 position of the pyrrolopyridine core presents significant regiochemical challenges due to competing N2 and N4 coordination. Advanced leaving group strategies are employed, with bromine or iodine at C7 demonstrating optimal displacement kinetics. Research establishes that microwave-assisted nucleophilic substitution using 3-methyl-1,2,4-triazole (1.5–2.0 equivalents) in dimethylacetamide (DMAc) at 130–140°C for 30–45 minutes achieves >95% N1-regioselectivity, confirmed by LC-MS and NMR spectroscopy [2] [8]. The reaction proceeds via an SNAr mechanism, where electron-withdrawing effects of the pyrrolopyridine system activate the C7 position toward nucleophilic attack. Computational modeling reveals that the energy barrier for N1-attack is 4.8 kcal/mol lower than N2-attack, rationalizing the observed selectivity. Purification typically involves hot filtration followed by recrystallization from ethanol/water mixtures, yielding heterocycle-coupled product with ≥99.0% regiochemical purity. Industrial processes utilize continuous flow reactors to enhance heat transfer and minimize triazole decomposition side products [8].
Table 2: Reaction Optimization for Triazole Coupling
Parameter | Standard Conditions | Optimized Conditions | Impact on Yield/Purity |
---|---|---|---|
Solvent | DMF | Dimethylacetamide (DMAc) | Purity increase from 88% → 97% |
Temperature | 100–110°C | 130–140°C | Reaction time reduction 6h → 45min |
Triazole Equivalents | 3.0 | 1.7 | Side products reduced by 80% |
Catalyst | None | Cs₂CO₃ (0.1 eq) | Yield improvement 75% → 92% |
The installation of the C4 methoxy group employs two primary methodologies: copper-mediated nucleophilic displacement or palladium-catalyzed alkoxylation. Copper(I) oxide (10–15 mol%) with 1,10-phenanthroline as ligand in methanol/dioxane mixtures efficiently converts C4-chloro precursors to methoxy derivatives at 100–110°C, achieving 85–90% conversion. Alternatively, palladium-catalyzed methods using Pd₂(dba)₃/Xantphos systems enable methoxylation at lower temperatures (80–90°C) but require stringent oxygen exclusion. Protecting group strategies are paramount during functionalization. The ring nitrogen (N1) exhibits high nucleophilicity and requires protection during triazole coupling or methoxylation. SEM protection demonstrates superior stability under basic conditions, while Boc groups are preferred for acid-mediated transformations. A critical protocol involves selective O-demethylation of dimethoxy intermediates using boron tribromide in dichloromethane (-78°C to 0°C), followed by controlled remethylation to achieve positional selectivity. This approach enables differentiation between C4 and alternative methoxylation sites, ensuring regioisomeric purity >98.5% as verified by HPLC [5] [8].
Transition metal catalysis enables efficient construction of the triazole-pyrrolopyridine linkage under milder conditions than conventional SNAr chemistry. Palladium-catalyzed Buchwald-Hartwig amination using Pd(OAc)₂ (5 mol%), XPhos (6 mol%), and K₃PO₄ base in toluene/tert-butanol mixtures achieves C-N bond formation at 90°C with <0.5% homocoupling byproducts. Recent advances employ copper(I) thiophene-2-carboxylate (CuTC) with trans-N,N′-dimethylcyclohexane-1,2-diamine as ligand, enabling coupling at 60–70°C in 92–95% yield. Microwave irradiation significantly accelerates these reactions, reducing process times from hours to minutes while maintaining exceptional regiocontrol. For industrial implementation, ligand-free copper nanoparticle catalysts immobilized on mesoporous silica demonstrate excellent recyclability (>15 cycles) with consistent activity. These catalytic systems minimize metal contamination in the final API to <5 ppm, meeting stringent regulatory requirements without costly purification steps [3] [8].
Table 3: Catalytic Systems Comparison for Heterocyclic Coupling
Catalytic System | Temperature (°C) | Time (h) | Yield (%) | Metal Residue (ppm) |
---|---|---|---|---|
Pd₂(dba)₃/XPhos | 90 | 6–8 | 88–92 | 120–180 |
CuI/DMEDA | 110 | 12 | 82–85 | 80–150 |
CuTC/diamine ligand (MW-assisted) | 70 | 0.5 | 92–95 | 30–50 |
CuNPs/SiO₂ (flow reactor) | 130 | 0.25 | 96 | <5 |
Scale-up beyond kilogram quantities introduces significant challenges in exotherm management, impurity profiling, and crystallization control. The highly exothermic nature of triazole coupling necessitates jacketed reactors with precise temperature control (±2°C) to prevent thermal runaway and tar formation. Impurity profiling reveals three primary byproducts: N2-regioisomer (<1.5%), des-methoxy analogue (0.8–1.2%), and dimeric species (0.3–0.8%). Purification protocols employ fractional crystallization using ethyl acetate/n-heptane mixtures (3:1 v/v) with controlled cooling ramps (0.5°C/min), achieving chemical purity >99.5% [2] . For polymorphically sensitive pharmaceuticals, hot melt extrusion generates stable Form II crystals with superior bulk density (0.42 g/mL vs. 0.28 g/mL for Form I). Solubility studies in pharmaceutically relevant solvents inform crystallization design: the compound exhibits low solubility in aliphatic hydrocarbons (<0.1 mg/mL) but moderate solubility in ethyl acetate (12.7 mg/mL at 20°C) and acetone (18.3 mg/mL at 20°C). Industrial processes implement continuous countercurrent chromatography for final polishing, reducing residual solvents to <300 ppm (ICH Q3C limits) while maintaining strict control over particle size distribution (D90 < 200 μm) [2] [6] .
Table 4: Industrial-Scale Purification Parameters
Parameter | Laboratory Scale | Pilot Scale (10 kg) | Production Scale (100 kg) |
---|---|---|---|
Crystallization Solvent | Ethanol/water (4:1) | Ethyl acetate/n-heptane (3:1) | Isopropanol/water (7:3) |
Cooling Rate | 5°C/min | 1°C/min | 0.5°C/min |
Purity Post-Crystallization | 98.5% | 99.3% | 99.8% |
Residual Solvents | 1200 ppm (EtOAc) | <500 ppm | <300 ppm |
Particle Size (D90) | Not controlled | 150–250 μm | 90–180 μm |
Comprehensive Compound Identification
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: